1-(Trifluoromethyl)pyrazole-3-carboxylic acid

Description

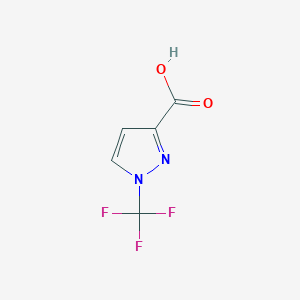

1-(Trifluoromethyl)pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a trifluoromethyl (-CF₃) group at the 1-position and a carboxylic acid (-COOH) group at the 3-position of the heterocyclic ring. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing -CF₃ group . It serves as a critical intermediate in pharmaceuticals and agrochemicals, with derivatives like 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid (FMPPP) demonstrating potent anti-proliferative effects in prostate cancer cells by inducing autophagy and inhibiting the mTOR/p70S6K pathway .

Properties

IUPAC Name |

1-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)10-2-1-3(9-10)4(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHBHWQFPDROPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092678-51-6 | |

| Record name | 1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate, followed by acylation with trifluoroacetyl chloride, cyclization, and hydrolysis . The condensation reaction is typically carried out at 40-45°C for 5 hours using ethanol as a solvent. The acylation step employs trifluoroacetyl chloride and triethylamine as an acid-capturer, resulting in a high yield of the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but optimized for large-scale operations. The use of readily available and cost-effective raw materials, along with moderate reaction conditions, makes the process economically viable .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.

Oxidation: Oxidizing agents like bromine can be used.

Cyclization: Cyclization reactions often require catalysts such as copper or palladium.

Major Products: The major products formed from these reactions include various substituted pyrazoles and more complex heterocyclic compounds .

Scientific Research Applications

1-(Trifluoromethyl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, and anticancer activities.

Materials Science: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Agrochemicals: It serves as an intermediate in the synthesis of fungicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)pyrazole-3-carboxylic acid varies depending on its application. In medicinal chemistry, the compound often targets specific enzymes or receptors, modulating their activity to achieve therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The trifluoromethyl-pyrazole-carboxylic acid scaffold varies significantly based on substituent positions and additional functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Properties

Key Observations :

- The trifluoromethyl group increases lipophilicity (higher XLogP³) but reduces solubility in aqueous media.

- Substitution at the 1-position (e.g., methyl or aryl groups) enhances steric bulk and target selectivity .

- Triazole analogs exhibit higher molecular weights and logP values compared to pyrazole derivatives, influencing pharmacokinetic profiles .

Key Observations :

Biological Activity

1-(Trifluoromethyl)pyrazole-3-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring substituted with a trifluoromethyl group and a carboxylic acid moiety. This unique structure contributes to its biological activity.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, compounds derived from pyrazoles have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6. In a study, certain derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to dexamethasone, a standard anti-inflammatory drug .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| Compound A | 10 | 85 | 93 |

| Dexamethasone | 1 | 76 | 86 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed effective inhibition against Bacillus cereus and E. coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 40 µg/mL, respectively .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound B | Bacillus cereus | 32 |

| Compound C | E. coli | 40 |

| Compound D | Micrococcus luteus | 128 |

Anticancer Activity

Recent research indicates that pyrazole derivatives exhibit promising anticancer properties. Compounds have been tested against various cancer cell lines, showing cytotoxic effects. For instance, a derivative demonstrated an IC50 value of 26 µM against the A549 lung cancer cell line . Another study reported significant activity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

Table 3: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound E | A549 | 26 |

| Compound F | Hep-2 | 3.25 |

| Compound G | P815 | 17.82 |

Case Studies

A notable case study involved the synthesis of novel pyrazole derivatives that were screened for their biological activities. The results indicated that certain compounds exhibited dual activity as both anti-inflammatory agents and anticancer drugs, suggesting their potential as multi-target therapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(trifluoromethyl)pyrazole-3-carboxylic acid, and how can reaction yields be optimized?

- Answer : The synthesis typically involves cyclocondensation reactions using trifluoromethyl-containing precursors. Optimization strategies include adjusting solvent polarity (e.g., dimethylacetamide), temperature (e.g., 80°C), and catalysts (e.g., potassium carbonate). For example, alkylation of pyrazole intermediates with 1-chloro-2-methylpropane-2-ol under reflux conditions improved yields . Purification via silica gel chromatography or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are essential for structural characterization and purity assessment of this compound?

- Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and trifluoromethyl integration .

- LC-MS for molecular weight verification and detecting trace impurities .

- HPLC with UV detection for purity quantification (>98% by area normalization) .

- Elemental analysis to validate empirical formulas .

Advanced Research Questions

Q. How can researchers investigate autophagy induction by 1-(trifluoromethyl)pyrazole derivatives, and what biomarkers are critical?

- Answer : Methodologies include:

- Cell viability assays (CCK-8 or MTT) to correlate autophagy with anti-proliferative effects .

- Western blotting for autophagy markers: LC3-II conversion (autophagosome formation) and SQSTM1/p62 degradation (autophagic flux) .

- Inhibition studies using chloroquine (lysosomal inhibitor) to block autophagosome degradation, confirming pathway activity .

- Flow cytometry with acridine orange staining to quantify acidic vesicular organelles .

Q. What experimental strategies differentiate mTOR-dependent versus independent autophagy mechanisms in pyrazole derivatives?

- Answer :

- Pharmacological inhibition : Treat cells with mTOR inhibitors (e.g., rapamycin) and monitor downstream targets (p-p70S6K, p-mTOR) via western blotting. Persistent autophagy in inhibitor-treated cells suggests mTOR-independent pathways .

- Gene silencing : Knockdown mTOR or upstream regulators (e.g., AKT) using siRNA to assess pathway dependency .

- Cross-talk analysis : Evaluate ERK1/2 phosphorylation (p-ERK), as ERK activation can induce autophagy independently of mTOR .

Q. How should researchers address contradictions in cytotoxicity data across studies?

- Answer : Critical variables to evaluate include:

- Cell line specificity : Prostate cancer (e.g., LNCaP) vs. other cell types may show differential sensitivity due to receptor expression (e.g., androgen dependency) .

- Assay conditions : CCK-8 (measures metabolic activity) vs. propidium iodide staining (direct cell death quantification) can yield divergent results .

- Exposure duration : Short-term (<24 hr) vs. long-term (>48 hr) treatments may reflect transient stress responses vs. sustained autophagy .

- Dose-response validation : Use multiple concentrations (e.g., 1–100 µM) to identify IC50 shifts influenced by solubility or off-target effects .

Q. What statistical methods are appropriate for analyzing dose-dependent biological activity data?

- Answer :

- Dose-response curves : Fit data using nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values .

- ANOVA with post-hoc tests : Compare multiple groups (e.g., control vs. treated) with Bonferroni correction to control Type I error rates .

- Replicate consistency : Perform triplicate experiments and report mean ± SD to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.